2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine
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Overview
Description
2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of pyridine to introduce chlorine and fluorine atoms at specific positions. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and Selectfluor. The methylation of the pyridine ring can be carried out using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-5-methylpyridine
- 2-Chloro-5-fluoro-3-methylpyridine
- 2-Chloro-3-fluoro-5-picoline
Uniqueness
2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C6H7ClFN3 |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7ClFN3/c1-10-5-4(9)3(8)2-11-6(5)7/h2,10H,1H3,(H2,9,11) |
InChI Key |
GJHZLBIVBZRICH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CN=C1Cl)F)N |
Origin of Product |
United States |
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